![molecular formula C21H24ClN3O3 B235559 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide, also known as MLN4924, is a small molecule inhibitor that has been studied extensively in scientific research. It is a potential anticancer drug that targets the NEDD8-activating enzyme (NAE) and has shown promising results in preclinical studies.
Wirkmechanismus
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide targets the NAE enzyme, which is essential for the activation of the NEDD8 protein. NEDD8 is involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response. By inhibiting NAE, N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide prevents the activation of NEDD8 and disrupts these cellular processes, leading to cell death.
Biochemical and Physiological Effects:
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has been shown to induce cell cycle arrest and DNA damage, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide in lab experiments is its specificity for the NAE enzyme, which allows for targeted inhibition of NEDD8 activation. However, one limitation is that N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has a short half-life, which can make it difficult to maintain consistent levels in cell cultures or animal models.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide. One area of focus is the development of more stable analogs of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict which patients will respond best to treatment with N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide. Additionally, researchers are exploring the potential use of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide in combination with other anticancer drugs to enhance their efficacy.
Synthesemethoden
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is synthesized through a multi-step process that involves the coupling of various chemical compounds. The synthesis method involves the use of specialized equipment and techniques to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential use as an anticancer drug. It has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth in various types of cancer. N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has also been studied for its potential use in combination with other anticancer drugs to enhance their efficacy.
Eigenschaften
Produktname |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide |
---|---|
Molekularformel |
C21H24ClN3O3 |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-15-5-3-6-17(13-15)28-14-20(27)23-19-8-4-7-18(22)21(19)25-11-9-24(10-12-25)16(2)26/h3-8,13H,9-12,14H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
GEABZXONSBLLSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.